2-(Quinolin-3-yl)acetic acid hydrochloride

Description

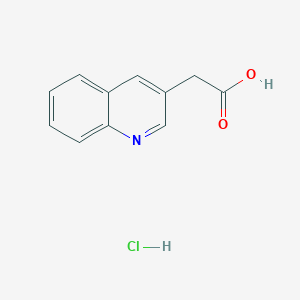

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-quinolin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGVIPQNJVJCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856499 | |

| Record name | (Quinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19656-83-8 | |

| Record name | (Quinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical and Current Significance of the Quinoline Moiety in Organic Synthesis

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of organic chemistry. orientjchem.org Its journey from a simple coal tar isolate to a privileged structure in medicinal chemistry underscores its enduring importance. rsc.org

Quinoline was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgwikipedia.org Its early synthesis, notably the Skraup synthesis developed in 1880, provided a pathway for chemists to construct this heterocyclic system from simpler aromatic amines and glycerol. This accessibility spurred investigations into its properties and applications. The quinoline structure was soon identified as the core of naturally occurring alkaloids, most famously quinine, an antimalarial agent isolated from the bark of the Cinchona tree. nih.govijpsjournal.com This discovery cemented the link between the quinoline moiety and biological activity, a theme that continues to dominate its research landscape.

In contemporary chemical research, the quinoline nucleus is recognized as an exceptional pharmacophore due to its presence in a vast array of therapeutic agents. rsc.orgresearchgate.net Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties. nih.gov This has led to the development of numerous drugs beyond its original antimalarial scope, including anticancer, antibacterial, and anti-inflammatory agents. nih.govbiosynce.com Beyond pharmaceuticals, quinoline derivatives are integral to the creation of agrochemicals, dyes, polymers, and materials with specific optical and electrical properties. Its role as a versatile building block continues to inspire the synthesis of novel compounds with diverse applications. nih.gov

Role of Carboxylic Acid Functionalities in Chemical Transformations

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, serving as a versatile handle for a wide array of chemical transformations. geeksforgeeks.org It is characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.

A primary characteristic of carboxylic acids is their acidity. They act as proton donors, losing a hydrogen ion (H+) from the hydroxyl group to form a negatively charged carboxylate anion (-COO⁻). biofuranchem.compearson.com This deprotonation is a fundamental acid-base reaction. pearson.com The resulting carboxylate is stabilized by resonance, which contributes to the acidity of the parent compound.

In chemical synthesis, the carboxylic acid functionality is a gateway to numerous other functional groups. It can be readily converted into derivatives such as:

Esters: Formed through reaction with alcohols, a process known as esterification. biofuranchem.comyoutube.com

Amides: Generated by reacting with amines, often facilitated by coupling agents. youtube.com

Acyl Chlorides: Produced by treatment with reagents like thionyl chloride (SOCl₂), creating a highly reactive intermediate for further transformations. youtube.com

Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. youtube.com

Furthermore, modern catalytic methods, such as metallaphotoredox catalysis, have enabled the direct use of the native carboxylic acid functionality in decarboxylative reactions. princeton.edu This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for late-stage functionalization in complex molecule synthesis. princeton.edu In medicinal chemistry, the inclusion of a carboxylic acid group can enhance the water solubility and absorption of drug molecules. geeksforgeeks.orgbiofuranchem.com

Research Landscape of 2 Quinolin 3 Yl Acetic Acid Hydrochloride

Methodologies for Primary Synthesis of this compound

The primary synthesis of this compound can be approached through several strategic disconnections of the target molecule. Key methodologies often involve the initial construction of the quinoline ring system, followed by the introduction and elaboration of the acetic acid side chain at the C3-position.

One of the most classical and versatile methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov For the synthesis of the 2-(quinolin-3-yl)acetic acid scaffold, a plausible route begins with the reaction of 2-aminobenzaldehyde (B1207257) with a β-ketoester, such as ethyl acetoacetate, to yield a substituted quinoline-3-carboxylate. Subsequent chemical modifications are then required to introduce the acetic acid moiety.

A more direct approach may involve the Doebner-von Miller reaction , which is a variation of the Skraup synthesis. wikipedia.org This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline (B41778) in the presence of an acid catalyst. By carefully selecting the unsaturated aldehyde or ketone, a 3-substituted quinoline can be obtained, which can then be further functionalized to the desired acetic acid derivative.

The Gould-Jacobs reaction offers another pathway, typically leading to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization. The resulting 4-hydroxyquinoline-3-carboxylate can then undergo a series of reactions, including dehydroxylation and homologation of the carboxylate group, to afford 2-(quinolin-3-yl)acetic acid.

Modern synthetic approaches, such as multicomponent reactions (MCRs) , provide an efficient and atom-economical route to highly functionalized quinolines in a single step. rsc.org A three-component reaction of an aniline, an aldehyde, and an activated alkyne or ketone could potentially be designed to directly assemble a quinoline ring bearing the precursor to the acetic acid side chain at the 3-position.

Once the 2-(quinolin-3-yl)acetic acid is synthesized, the hydrochloride salt is typically prepared by treating a solution of the free acid in a suitable organic solvent, such as diethyl ether or ethanol, with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of this compound can then be isolated by filtration and dried.

Table 1: Comparison of Primary Synthetic Methodologies for the Quinoline Ring

| Reaction Name | Starting Materials | Key Features | Potential for 2-(Quinolin-3-yl)acetic acid synthesis |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | High yields, versatile for substituted quinolines | Indirect, requires further functionalization of the initial product |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Can be used to introduce substituents at various positions | Can potentially form a 3-substituted quinoline precursor |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Leads to 4-hydroxyquinolines | Requires multiple steps for dehydroxylation and side-chain homologation |

| Multicomponent Reactions | Aniline, Aldehyde, Activated alkyne/ketone | High atom economy, convergent synthesis | Potential for direct synthesis of a functionalized quinoline precursor |

Derivatization and Functionalization Approaches

The 2-(quinolin-3-yl)acetic acid scaffold serves as a versatile platform for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially interesting properties.

Regioselective Functional Group Interconversions

The quinoline ring is susceptible to various regioselective functionalization reactions. C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions of the quinoline nucleus, often guided by the directing effect of existing substituents or the nitrogen atom in the ring. mdpi.com For instance, palladium-catalyzed C-H arylation or alkylation could be employed to introduce substituents at the C2, C4, or C8 positions of the 2-(quinolin-3-yl)acetic acid scaffold.

The carboxylic acid group of the side chain can be readily converted into other functional groups. For example, reduction with a suitable reducing agent, such as lithium aluminum hydride, would yield the corresponding 2-(quinolin-3-yl)ethanol. researchgate.net Esterification or amidation of the carboxylic acid can be achieved through standard coupling procedures, providing access to a wide range of esters and amides.

Multicomponent Reaction Protocols

The inherent reactivity of the quinoline scaffold and the acetic acid side chain can be exploited in multicomponent reactions to rapidly build molecular complexity. For instance, a Povarov-type reaction, which is a [4+2] cycloaddition, could potentially involve the quinoline ring as the dienophile, reacting with an imine and an alkene to construct a new fused ring system. iipseries.org

Cycloaddition and Condensation Pathways

The quinoline ring system can participate in various cycloaddition reactions. For example, dearomative [4+2] cycloaddition reactions with dienes can lead to the formation of bridged polycyclic structures. nih.gov The acetic acid side chain can also be utilized in condensation reactions. For instance, condensation of the carboxylic acid with o-phenylenediamine (B120857) could lead to the formation of a benzimidazole-fused system.

Oxidation and Reduction Transformations

The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the quinoline ring and facilitate further functionalization at the C2 and C4 positions. mdpi.com The carboxylic acid side chain can be subjected to oxidative decarboxylation to generate a quinolin-3-ylmethyl radical, which can then participate in various radical-mediated transformations.

Reduction of the quinoline ring can be achieved under various conditions. Catalytic hydrogenation can lead to the corresponding tetrahydroquinoline derivative. The choice of catalyst and reaction conditions can influence the regioselectivity of the reduction. nih.gov

Table 2: Overview of Derivatization and Functionalization Reactions

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

| C-H Arylation | Aryl halide, Pd catalyst, base | Introduction of an aryl group on the quinoline ring |

| Reduction of Carboxylic Acid | LiAlH4 or other reducing agents | Carboxylic acid to alcohol |

| Povarov Reaction | Imine, alkene, Lewis acid catalyst | Formation of a new fused heterocyclic ring |

| Condensation Reaction | o-Phenylenediamine, heat | Formation of a benzimidazole (B57391) ring |

| N-Oxidation | m-CPBA or other oxidizing agents | Quinoline to quinoline-N-oxide |

| Catalytic Hydrogenation | H2, Pd/C or other catalysts | Quinoline to tetrahydroquinoline |

Synthesis of Fused and Bridged Heterocyclic Systems Containing the Quinoline Acetic Acid Scaffold

The 2-(quinolin-3-yl)acetic acid framework is an excellent starting material for the synthesis of more complex fused and bridged heterocyclic systems. The presence of both the quinoline ring and the reactive acetic acid side chain provides multiple handles for cyclization reactions.

Intramolecular Friedel-Crafts acylation of the corresponding acyl chloride (derived from the carboxylic acid) can lead to the formation of a new fused ring system, where the acyl group attacks an electron-rich position on the quinoline or an appended aromatic ring.

Furthermore, the carboxylic acid can be converted to a variety of functional groups that can participate in intramolecular cyclization reactions. For example, conversion to an amino group followed by condensation with a carbonyl compound can lead to the formation of fused pyrimido[4,5-b]quinoline derivatives. nih.gov

Bridged systems can be constructed through intramolecular cycloaddition reactions. For instance, if a diene moiety is introduced elsewhere in the molecule, an intramolecular Diels-Alder reaction with the quinoline ring acting as the dienophile could lead to the formation of a complex bridged structure.

Table 3: Examples of Fused Heterocyclic Systems from Quinoline Derivatives

| Fused System | Synthetic Approach | Key Precursor |

| Pyrrolo[3,4-b]quinolines | Intramolecular cyclization | 2-(Aminomethyl)quinoline-3-carbaldehyde |

| Thiazolo[3',2':1,2]pyrimido[4,5-b]quinolines | Cyclization of 2-chloro-3-heteryl-aminocarbonylquinolines | 2-Chloro-3-chlorocarbonylquinolines |

| Indeno[1,2-b]quinolin-11-ones | TBHP-promoted intramolecular cyclization | 2-Aryl-quinoline-3-carbaldehyde derivatives |

| Isoindolo[2,1-a]quinolines | Wittig reaction and subsequent hydrolysis followed by cyclization | 2-Aryl-3-hydroxy-isoindolin-1-ones |

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

FT-IR Spectroscopy would be expected to reveal characteristic absorption bands for the various functional groups present in this compound. Key expected vibrational modes would include:

O-H stretch: A broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the quinoline ring system.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetic acid methylene group would be observed just below 3000 cm⁻¹.

N-H stretch: As a hydrochloride salt, the quinoline nitrogen is protonated, which would give rise to an N-H stretching band, often seen as a broad feature in the 2300-2700 cm⁻¹ region, sometimes overlapping with the O-H stretch.

Raman Spectroscopy , being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds and the quinoline ring structure. The symmetric vibrations of the aromatic rings typically give rise to strong Raman signals.

A comprehensive analysis would involve the creation of a data table listing the observed vibrational frequencies and their assignments to specific molecular motions, although no such experimental data has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be required for a full structural assignment of this compound.

¹H NMR Spectroscopy would provide information on the chemical environment and connectivity of the hydrogen atoms. The expected signals would include:

Aromatic Protons: A set of multiplets in the downfield region (typically 7.5-9.0 ppm) corresponding to the seven protons on the quinoline ring. The protonation of the quinoline nitrogen would lead to a general downfield shift of these signals.

Methylene Protons: A singlet or a pair of doublets around 3.8-4.2 ppm for the two protons of the methylene group (-CH₂-) of the acetic acid moiety.

Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (often >10 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy would identify all the unique carbon atoms in the molecule. The anticipated signals would be:

Carbonyl Carbon: A signal in the range of 170-180 ppm for the carboxylic acid carbon.

Aromatic Carbons: Multiple signals between 120-150 ppm corresponding to the nine carbons of the quinoline ring.

Methylene Carbon: A signal around 30-40 ppm for the methylene carbon.

Detailed analysis of coupling constants in ¹H NMR and 2D NMR techniques like COSY and HSQC would be necessary to unambiguously assign all proton and carbon signals. However, specific experimental chemical shift and coupling constant data for this compound are not currently available.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region, likely between 200 and 400 nm. These absorptions correspond to π→π* transitions within the aromatic system. The position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) would be sensitive to the solvent environment. While general spectra of quinoline derivatives are known, specific λmax values for this particular hydrochloride salt have not been documented.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For 2-(Quinolin-3-yl)acetic acid, the non-hydrochloride form, the computed exact mass is 187.0633 Da. The hydrochloride salt would show a corresponding molecular ion peak in the mass spectrum.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the structure of the molecule by breaking it down into smaller, charged fragments. A key fragmentation pathway would likely involve the loss of the carboxylic acid group (a loss of 45 Da, -COOH) and other characteristic fragmentations of the quinoline ring system. This data is invaluable for confirming the molecular structure, but experimental HRMS and fragmentation data for this compound are not available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Hartree-Fock and Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about electronic structure and geometry. asianpubs.orgarxiv.org

For quinoline (B57606) derivatives, these calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. asianpubs.org DFT, particularly with hybrid functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting molecular properties. nih.gov Calculations are typically performed using various basis sets, such as 6-31G* or 6-311++G**, to describe the molecule's atomic orbitals. scirp.org

Key parameters derived from these calculations include:

Optimized Geometry: The most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. asianpubs.orgnih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a large gap suggests high stability. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, offering insights into the charge distribution and reactivity. researchgate.net

| Calculated Property | Typical Method | Basis Set | Significance for 2-(Quinolin-3-yl)acetic acid hydrochloride |

| Molecular Geometry | DFT (B3LYP), HF | 6-311+G(d,p) | Predicts the most stable 3D structure and conformational preferences. |

| Vibrational Spectra | DFT (B3LYP) | 6-311G(d,p) | Correlates theoretical IR/Raman frequencies with experimental data for structural validation. asianpubs.org |

| HOMO-LUMO Energies | DFT | 6-311++G | Determines the energy gap, indicating kinetic stability and chemical reactivity. scirp.org |

| Molecular Electrostatic Potential | DFT | 6-311+G(d,p) | Identifies sites for electrophilic and nucleophilic attack, predicting interaction points. researchgate.net |

| Atomic Charges (NPA) | DFT | 6-311++G | Quantifies charge distribution, explaining intramolecular interactions and stability. scirp.org |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules. jchemlett.comjchemlett.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule is not rigid; the acetic acid side chain can rotate. MD simulations can identify the most stable and frequently occurring conformations (rotamers) in a given environment (e.g., in water).

Analyze Solvation: By simulating the compound in a box of explicit solvent molecules (like water), one can study how the solvent organizes around the solute and the nature of hydrogen bonding interactions.

Study Ligand-Target Stability: If the compound is docked into a protein's active site, MD simulations can assess the stability of the resulting complex. researchgate.net Trajectory analysis, including Root Mean Square Deviation (RMSD), can show whether the ligand remains stably bound or dissociates over the simulation time, typically nanoseconds to microseconds. mdpi.commdpi.com

The results of MD simulations provide a dynamic understanding of the molecule's flexibility and how it adapts its shape upon interacting with its environment or a biological target. nih.gov

| Simulation Parameter | Typical Value/Software | Purpose in Studying this compound |

| Software | NAMD, Maestro | To perform the molecular dynamics calculations. mdpi.com |

| Force Field | CHARMM, AMBER | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E | Represents water molecules for simulations in an aqueous environment. |

| Simulation Time | 100-1000 ns | Duration of the simulation to observe meaningful conformational changes and interactions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify the stability of the molecule or ligand-protein complex and analyze specific interactions. |

In Silico Modeling for Ligand-Target Interaction Prediction

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule (ligand) like 2-(Quinolin-3-yl)acetic acid might bind to a biological target, typically a protein or enzyme. ijcps.org This approach is central to rational drug design and identifying potential mechanisms of action. mdpi.comnih.gov

The process involves:

Target Identification: Based on the activities of similar quinoline-based compounds, potential targets can be identified. For instance, derivatives of 2-(Quinolin-3-yl)acetic acid have been investigated as potential inhibitors of HIV-1 integrase. researchgate.net Other quinoline derivatives have been studied as inhibitors for targets in malaria and tuberculosis. ijcps.org

Molecular Docking: A computational algorithm places the ligand into the binding site of the target protein in various orientations and conformations. It then calculates a "docking score," an estimate of the binding affinity. nih.gov Lower binding energy scores typically indicate a more favorable interaction. ijcps.org

Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline ring and aromatic amino acid residues in the target's active site. nih.gov

Studies on related quinoline derivatives have shown their potential to interact with a range of biological targets, highlighting the versatility of the quinoline scaffold in drug discovery. nih.govresearchgate.net

| Target Class | Specific Example | Predicted Interactions for Quinoline Derivatives | Reference |

| Viral Enzymes | HIV-1 Integrase | Allosteric inhibition, interaction with residues like T125, Q95, W131. | researchgate.net |

| Viral Enzymes | HIV Reverse Transcriptase | Good binding interactions within the active site domain. | nih.gov |

| Parasitic Enzymes | Malarial Protein (PDB: 1CET) | Hydrogen bonding, with interaction energies around -8.0 kcal/mol. | ijcps.org |

| Bacterial Enzymes | Tuberculosis Protein (PDB: 2X22) | Formation of multiple hydrogen bonds with binding energies < -8.0 kcal/mol. | ijcps.org |

| Leishmanial Enzymes | N-myristoyltransferase (NMT) | Stable binding demonstrated through docking and MD simulations. | researchgate.netnih.gov |

Chemometric and QSAR Methodologies for Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for a desired biological effect. researchgate.net

For a series of derivatives based on the 2-(Quinolin-3-yl)acetic acid scaffold, a QSAR study would involve:

Data Set: A collection of compounds with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., from CoMFA or CoMSIA analysis). jchemlett.comnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the observed activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.gov

Successful QSAR models for quinoline derivatives have been developed for various activities, including antimalarial and antibacterial effects, guiding the design of more potent analogues. researchgate.netnih.gov

| QSAR Descriptor Type | Examples | Information Provided |

| Constitutional (1D/2D) | Molecular Weight, Atom Count | Basic information about the molecule's composition. |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Describes atomic connectivity and molecular branching. |

| Physicochemical (2D) | LogP, Molar Refractivity | Relates to hydrophobicity and polarizability. researchgate.net |

| Electronic (2D/3D) | Dipole Moment, Partial Charges | Describes the electronic properties and charge distribution. |

| Steric/3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Describes the 3D shape and charge distribution of the molecule, essential for receptor binding. nih.gov |

Applications in Synthetic Organic Chemistry and Materials Science

Precursor Role in Complex Molecule Synthesis

The structural framework of 2-(quinolin-3-yl)acetic acid hydrochloride, combining a quinoline (B57606) core and a carboxylic acid side chain, renders it a valuable precursor for the synthesis of more complex molecules, particularly various heterocyclic systems. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acyl chlorides, which can then undergo further reactions. researchgate.net

For instance, quinoline-3-carboxylic acids, close structural relatives, have been utilized in the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov This suggests that 2-(quinolin-3-yl)acetic acid and its hydrochloride salt could similarly serve as starting materials for the construction of fused heterocyclic systems. The general strategy would involve the activation of the carboxylic acid group, followed by reaction with a suitable binucleophilic reagent to construct the new ring.

Moreover, the acetic acid side chain provides a flexible linker that can be exploited in the synthesis of molecules where the quinoline moiety needs to be positioned at a specific distance from another functional group. This is particularly relevant in the design of molecules with specific biological targets or material properties. The synthesis of bisquinoline systems, for example, has been achieved using quinoline-3-carboxylate derivatives, highlighting the utility of the 3-substituted quinoline scaffold in building complex molecular architectures. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Quinoline Precursors

| Precursor Class | Synthesized Molecule Class | Key Reactions |

| Quinolin-2(1H)-one-3-carboxylic acids | Pyrimido[4,5-b]quinolines | Chlorination, Amination, Cyclization |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates | Carboxyl-substituted bisquinolines | Williamson ether synthesis, Hydrolysis |

| 2-Chloroquinoline-3-carbaldehyde | Quinolinyl-1,3,4-oxadiazoles | Oxidation, Esterification, Hydrazinolysis, Cyclization |

Development of Novel Catalytic Systems

The nitrogen atom in the quinoline ring of this compound can act as a ligand for metal ions, making it a candidate for the development of novel catalytic systems. Quinoline derivatives are known to form stable complexes with various transition metals, and these complexes can exhibit catalytic activity in a range of organic transformations.

For example, copper-quinoline complexes have been investigated for their catecholase activity, catalyzing the oxidation of catechol to o-quinone. acs.org The study of different quinoline derivatives has shown that the electronic properties of the substituents on the quinoline ring can influence the catalytic efficiency of the resulting metal complexes. The acetic acid group in 2-(quinolin-3-yl)acetic acid could modulate the electronic properties of the quinoline ring and also provide an additional coordination site for the metal ion, potentially leading to catalysts with unique reactivity and selectivity.

The general approach to developing such catalytic systems would involve the reaction of this compound with a suitable metal salt, such as a copper(II) salt, to form the corresponding metal complex. The catalytic activity of the resulting complex would then be evaluated in a target chemical reaction. The versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of the catalyst's properties for specific applications.

Contributions to Chemical Library Design and High-Throughput Screening

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery and materials science for the rapid synthesis and evaluation of large numbers of compounds. ajchem-a.com this compound is a suitable scaffold for the construction of chemical libraries due to the presence of the reactive carboxylic acid group.

This carboxylic acid functionality allows for the facile attachment of a diverse range of chemical building blocks through amide bond formation or esterification. By reacting this compound with a library of amines or alcohols, a large and diverse library of quinoline-based compounds can be generated. This approach enables the systematic exploration of the chemical space around the quinoline scaffold, which is crucial for identifying compounds with desired biological activities or material properties.

The synthesis of derivatives of 3-quinoline carboxylic acid has been explored for the discovery of new inhibitors of protein kinase CK2, demonstrating the utility of this scaffold in generating focused chemical libraries for biological screening. nih.gov The resulting libraries of quinoline derivatives can be screened in high-throughput assays to identify "hit" compounds, which can then be further optimized to develop new drugs or materials.

Potential in Advanced Functional Materials Development (e.g., Dyes, Semiconductors)

The quinoline ring is a chromophore, and derivatives of quinoline are known to exhibit interesting photophysical properties, making them attractive for applications in functional materials such as dyes and organic semiconductors.

Dyes:

Quinoline-based azo dyes have been synthesized and their dyeing performance on fabrics has been evaluated. These dyes often exhibit good color fastness and a range of colors. The synthesis of such dyes typically involves the diazotization of an aromatic amine followed by coupling with a quinoline derivative. While direct use of this compound in this context is not extensively documented, its quinoline core suggests its potential as a building block for novel dyes. The acetic acid group could be modified to tune the solubility and binding properties of the dye to different substrates. The general structure of an azo dye incorporates the R-N=N-R' linkage, where the quinoline moiety could be one of the 'R' groups. unb.ca

Semiconductors:

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of organic materials are highly dependent on their molecular structure and intermolecular interactions. Quinoline derivatives have been investigated as components of organic electronic materials. researchgate.net The extended π-system of the quinoline ring can facilitate charge transport, a key property for semiconductor performance.

The acetic acid group of this compound offers a handle for chemical modification to tune the electronic properties of the molecule and to control its self-assembly in the solid state. For example, the carboxylic acid could be used to attach the quinoline core to a polymer backbone or to form hydrogen-bonded networks, which can influence the morphology and charge transport characteristics of the material. While specific research on this compound in organic semiconductors is limited, the broader class of quinoline derivatives shows promise in this area.

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-(Quinolin-3-yl)acetic acid hydrochloride?

- Methodological Answer : A prevalent approach involves the use of Vilsmeier-Haack-type reagents to functionalize the quinoline ring. For example, MSCL-DMF/DMAC has been utilized to synthesize 2-chloro-3-formyl quinolines, which can serve as intermediates for further derivatization into acetic acid derivatives . Alternative routes may include condensation reactions between quinoline precursors and glycine derivatives under acidic conditions, though solvent selection (e.g., ethanol or water) and temperature optimization are critical to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. For instance, and NMR spectra can resolve proton environments near the quinoline ring and acetic acid moiety, as demonstrated in analogous compounds . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, while mass spectrometry (MS) provides molecular weight validation.

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) indicate that the compound may cause skin and eye irritation (Category 2/2A under GHS classification). Researchers must wear nitrile gloves, lab coats, and safety goggles. In case of exposure, flush eyes with water for ≥15 minutes and wash skin with soap and water immediately . Store in a ventilated, dry environment at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during scale-up?

- Methodological Answer : Systematic optimization of solvent polarity, temperature, and catalyst loading is essential. For example, in Vilsmeier-Haack reactions, increasing the molar ratio of MSCL-DMF/DMAC to substrate from 1:1 to 1.5:1 improved yields of 2-chloro-3-formyl quinolines by 22% . Statistical tools like Design of Experiments (DoE) can identify interactions between variables (e.g., pH, reflux time) and mitigate side-product formation.

Q. What structural modifications to the quinoline core could improve the compound’s bioactivity, and how can these be validated experimentally?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, formyl) at the quinoline 3-position has been shown to enhance binding affinity to biological targets, such as HIV integrase . To validate modifications, researchers should:

- Synthesize derivatives via regioselective electrophilic substitution.

- Conduct in vitro assays (e.g., enzyme inhibition kinetics) and compare IC values.

- Use molecular docking simulations to correlate structural changes with binding energy trends.

Q. How can discrepancies in stability data under varying pH conditions be resolved?

- Methodological Answer : Contradictions often arise from differences in buffer composition or degradation pathways. To address this:

- Perform accelerated stability studies at pH 1–12 (using HCl/NaOH buffers) and monitor degradation via HPLC.

- Identify degradation products using LC-MS and propose mechanisms (e.g., hydrolysis of the acetic acid moiety at low pH) .

- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions.

Q. What strategies are effective in elucidating the role of this compound in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer : The compound’s acetic acid group can serve as a semi-flexible linker in PROTAC design. Key steps include:

- Conjugating the quinoline moiety to an E3 ligase binder (e.g., VHL or CRBN ligand) via amide coupling.

- Assessing ternary complex formation using Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assays (CETSA).

- Optimizing linker length/rigidity to balance proteasome recruitment and cell permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.